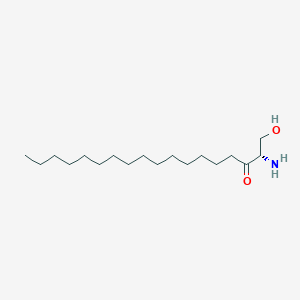

2-Amino-1-hydroxyoctadecan-3-one

Übersicht

Beschreibung

3-Ketosphinganine is a key intermediate in the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes. It is formed through the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This compound plays a crucial role in the formation of ceramides and other complex sphingolipids, which are involved in various cellular processes, including cell signaling, apoptosis, and membrane structure maintenance .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3-Ketosphinganin beinhaltet typischerweise die enzymatische Reaktion zwischen Serin und Palmitoyl-CoA. Das Enzym Serinpalmitoyltransferase katalysiert diese Reaktion, was zur Bildung von 3-Ketosphinganin führt. Dieser Prozess kann durch die Codonoptimierung des synthetischen 3-Ketosphinganin-Reduktase-Proteins optimiert werden, was die Expression von Sphingolipid-biosynthetischen Enzymen erhöht .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 3-Ketosphinganin durch die Überexpression von Schlüsselenzymen in gentechnisch veränderten bakteriellen Wirten wie Escherichia coli erreicht werden. Durch gleichzeitige Überexpression von Serinpalmitoyltransferase und 3-Ketosphinganin-Reduktase kann die Produktion von Sphingosin und anderen Sphingolipiden effizient erreicht werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Ketosphinganin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Reduktion, Phosphorylierung und Acylierung. Die Reduktion von 3-Ketosphinganin zu Sphinganin wird durch 3-Ketosphinganin-Reduktase katalysiert. Diese Verbindung kann auch phosphoryliert oder acyliert werden, um verschiedene Sphingolipid-Derivate zu bilden .

Häufige Reagenzien und Bedingungen:

Reduktion: Katalysiert durch 3-Ketosphinganin-Reduktase.

Phosphorylierung: Beinhaltet die Addition einer Phosphatgruppe, typischerweise unter Verwendung von ATP als Phosphatdonor.

Acylierung: Beinhaltet die Addition einer Acylgruppe, oft unter Verwendung von Acyl-CoA als Acyl-Donor.

Hauptprodukte:

Sphinganin: Entsteht durch die Reduktion von 3-Ketosphinganin.

Sphinganin-1-phosphat: Entsteht durch die Phosphorylierung von Sphinganin.

Dihydroceramide: Entstehen durch die Acylierung von Sphinganin.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Amino-1-hydroxyoctadecan-3-one has the molecular formula and a molecular weight of approximately 299.49 g/mol. The compound features a hydroxyl group and an amino group, which contribute to its biochemical reactivity and potential therapeutic effects.

Metabolism Studies

Research has indicated that this compound plays a role in metabolic pathways. A study involving the metabolism of [3-14C]3-oxodihydrosphingosine in rats showed that this compound is degraded in vivo, providing insights into its biological fate and potential implications for human health .

Osteoporosis Research

Recent studies have highlighted the compound's potential in osteoporosis treatment. In a computational docking study, this compound was identified as one of the top candidates for inhibiting proteins associated with osteoporosis, demonstrating a significant docking score of -14.32 kcal/mol . This suggests that it may effectively target pathways involved in bone density regulation.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further investigation in immunology .

Drug Development

This compound is being explored as a lead compound for drug development due to its favorable pharmacokinetic properties, including solubility and bioavailability . Its application in designing novel therapeutics could address unmet medical needs.

Case Study 1: Osteoporosis Treatment

In a study aimed at developing drug targets against osteoporosis, this compound was docked against various proteins linked to the disease. The results indicated that this compound could inhibit the function of overexpressed proteins involved in bone resorption, thereby potentially reducing fracture risk in osteoporotic patients .

Case Study 2: Metabolic Pathway Analysis

A comprehensive analysis of metabolic pathways involving this compound revealed its role in lipid metabolism. The compound was found to participate in the synthesis of sphingolipids, which are crucial for cellular functions and signaling pathways .

Data Summary Table

Wirkmechanismus

3-Ketosphinganine exerts its effects primarily through its role in sphingolipid biosynthesis. It is converted to sphinganine by the enzyme 3-ketosphinganine reductase. Sphinganine can then be further metabolized to form various bioactive sphingolipids, such as ceramides and sphingosine 1-phosphate. These sphingolipids regulate numerous cellular processes, including apoptosis, cell proliferation, and autophagy .

Vergleich Mit ähnlichen Verbindungen

3-Ketosphinganin ist unter den Sphingoidbasen einzigartig aufgrund seiner Rolle als Vorläufer bei der Biosynthese von Sphinganin und anderen Sphingolipiden. Ähnliche Verbindungen umfassen:

Sphinganin: Ein direktes Produkt der 3-Ketosphinganin-Reduktion.

Sphingosin: Entsteht durch die Desaturierung von Sphinganin.

Phytosphingosin: Ein hydroxyliertes Derivat von Sphinganin.

Ceramide: Entstehen durch die Acylierung von Sphinganin oder Sphingosin.

Im Vergleich zu diesen Verbindungen ist 3-Ketosphinganin einzigartig in seiner Position als frühes Zwischenprodukt im Sphingolipid-Biosyntheseweg, was es zu einem kritischen Ziel für die Untersuchung und Manipulation des Sphingolipid-Stoffwechsels macht.

Biologische Aktivität

2-Amino-1-hydroxyoctadecan-3-one, also known as sphinganine or 3-oxodihydrosphingosine, is a sphingoid base that plays a significant role in various biological processes. This compound is particularly noteworthy due to its involvement in sphingolipid metabolism and its implications in human health and disease.

Chemical Structure and Properties

This compound has the molecular formula and features a long-chain fatty acid structure typical of sphingolipids. The compound exists in an S-configuration, which is crucial for its biological activity .

Sphingolipid Metabolism

Sphingolipids are essential components of cellular membranes and are involved in signaling pathways. This compound serves as a precursor in the synthesis of more complex sphingolipids, such as ceramides and sphingomyelins. The metabolism of this compound is catalyzed by enzymes like serine palmitoyltransferase (SPT) and ceramide synthases (CerS), which facilitate the incorporation of fatty acids into the sphingoid backbone .

Role in Disease

Research has indicated that alterations in sphingolipid metabolism, including the levels of this compound, are associated with several diseases, including neurodegenerative disorders and metabolic syndromes. For example, elevated levels of atypical long-chain bases have been linked to hereditary sensory and autonomic neuropathy (HSAN) and type II diabetes mellitus .

Study on Metabolic Pathways

A study published in Biochemical Journal explored the metabolic pathways of this compound in rats, demonstrating its degradation products and their subsequent biological effects. The researchers used radiolabeled compounds to trace the metabolic fate of this sphingoid base, revealing significant insights into its role in lipid metabolism and cellular signaling .

Clinical Implications

Another investigation focused on the potential of this compound as a biomarker for dietary intake related to certain diseases. The study highlighted how variations in dietary sphingolipid intake could influence the levels of this compound in human tissues, suggesting its utility in assessing dietary habits and their impacts on health outcomes .

Research Findings

Recent findings have shown that this compound can modulate membrane biophysical properties, affecting cell signaling pathways related to growth and apoptosis. Its interaction with membrane proteins has been studied extensively, revealing how it influences cellular responses to external stimuli .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNOSOGGAARKZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16105-69-4 | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.